1-(4-iodobenzoyl)-1H-1,2,3-benzotriazole

Description

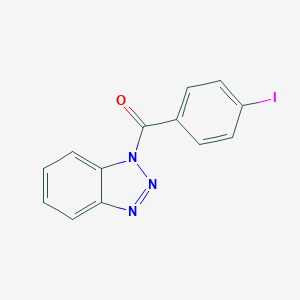

1-(4-Iodobenzoyl)-1H-1,2,3-benzotriazole (CAS: 332021-24-6) is a benzotriazole derivative featuring a benzotriazole core linked to a 4-iodobenzoyl group. Its molecular formula is C₁₃H₈IN₃O, with a molecular weight of 349.13 g/mol . The iodine substituent at the para position of the benzoyl moiety distinguishes it from other benzotriazole derivatives.

Properties

CAS No. |

332021-24-6 |

|---|---|

Molecular Formula |

C13H8IN3O |

Molecular Weight |

349.13g/mol |

IUPAC Name |

benzotriazol-1-yl-(4-iodophenyl)methanone |

InChI |

InChI=1S/C13H8IN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H |

InChI Key |

RHHGQRZMHFMGLG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)I |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Ether-Substituted Benzotriazoles

Examples :

- 1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (2b) (C₁₀H₁₁N₃O, MW 205.22 g/mol)

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (2d) (C₁₀H₁₁N₃O, MW 205.22 g/mol)

Key Comparisons :

- Physical Properties: Melting Points: 2b (167–169°C) and 2d (152–154°C) vs. Molecular Weight: The iodine substituent increases the target compound’s molecular weight (~349 vs. ~205 g/mol), impacting solubility and crystallinity.

Imidazole-Linked Benzotriazoles

Example :

Key Comparisons :

- Melting Points : 3a (167–169°C) vs. the target compound. Similar melting points suggest comparable thermal stability despite structural differences.

- Biological Activity : Imidazole derivatives like 3a exhibit antimicrobial and antiparasitic properties due to nitro group redox activity , whereas the iodine in the target compound may confer radiopharmaceutical or heavy-atom crystallography applications.

Fluorinated Triazoles

Examples :

Key Comparisons :

- Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing effects, improving metabolic stability in drug design. In contrast, iodine’s polarizability may facilitate nucleophilic substitution reactions.

- Applications : Fluorinated triazoles are prioritized for biological testing due to enhanced bioavailability , while iodinated derivatives may serve as heavy-atom markers or in imaging.

Carboxamide-Functionalized Triazoles

Examples :

Key Comparisons :

- Functional Groups: Carboxamide groups enhance hydrogen bonding and water solubility.

- Biological Activity : Carboxamide derivatives show herbicidal activity , whereas the target compound’s iodine may confer unique bioactivity through halogen bonding or steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.